1-(Biphenyl-4-ylmethyl)-4-(2,3-dimethylphenyl)piperazine
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Overview
Description
1-(Biphenyl-4-ylmethyl)-4-(2,3-dimethylphenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a biphenyl group and a dimethylphenyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
The synthesis of 1-(Biphenyl-4-ylmethyl)-4-(2,3-dimethylphenyl)piperazine typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of biphenyl-4-carboxaldehyde and 2,3-dimethylphenylamine.
Formation of Schiff Base: Biphenyl-4-carboxaldehyde reacts with 2,3-dimethylphenylamine to form a Schiff base intermediate.
Reduction: The Schiff base is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine.
Cyclization: The amine undergoes cyclization with piperazine under appropriate conditions to form the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-(Biphenyl-4-ylmethyl)-4-(2,3-dimethylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert functional groups into their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups. Common reagents include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Biphenyl-4-ylmethyl)-4-(2,3-dimethylphenyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(Biphenyl-4-ylmethyl)-4-(2,3-dimethylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, affecting cellular processes such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
1-(Biphenyl-4-ylmethyl)-4-(2,3-dimethylphenyl)piperazine can be compared with other piperazine derivatives, such as:
1-(Biphenyl-4-ylmethyl)piperazine: Lacks the dimethylphenyl group, which may result in different pharmacological properties.
1-(2,3-Dimethylphenyl)piperazine: Lacks the biphenyl group, which may affect its biological activity and chemical reactivity.
1-(4-Methylphenyl)-4-(2,3-dimethylphenyl)piperazine: Contains a methylphenyl group instead of a biphenyl group, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-4-[(4-phenylphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2/c1-20-7-6-10-25(21(20)2)27-17-15-26(16-18-27)19-22-11-13-24(14-12-22)23-8-4-3-5-9-23/h3-14H,15-19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTFDGCORKMBJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC3=CC=C(C=C3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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